molecular formula C11H12ClN3O2S B1391482 (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol CAS No. 885698-97-5

(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol

Cat. No.: B1391482
CAS No.: 885698-97-5
M. Wt: 285.75 g/mol
InChI Key: UJOJBFAUAVIWPP-UHFFFAOYSA-N
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Description

(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a morpholine ring, a thieno[3,2-d]pyrimidine core, and a chloromethyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The inhibition of these kinases can lead to alterations in cellular processes, including cell growth and differentiation. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival . Furthermore, this compound can induce apoptosis, a programmed cell death process, in certain cancer cell lines . This apoptotic effect is mediated through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in certain cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound . The primary metabolic pathways include oxidation, reduction, and conjugation reactions . The involvement of specific enzymes, such as cytochrome P450, in the metabolism of this compound has been documented .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects . The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol typically involves multiple steps. One common method starts with the chlorination of a thienopyrimidine precursor using phosphorus oxychloride. This is followed by the nucleophilic substitution of the 4-chloride with morpholine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Medicinal Chemistry

(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol has been investigated for its potential as an inhibitor in various biological pathways:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for developing anticancer agents .
  • Antiviral Properties : Preliminary research indicates activity against viral pathogens, which warrants further investigation into its mechanism of action and efficacy .

Enzyme Inhibition Studies

This compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms:

  • Kinase Inhibitors : It has been tested as a potential inhibitor for specific kinases involved in cell signaling pathways, which are crucial for cancer progression .

Biological Assays

The compound is also used in various biological assays to evaluate its pharmacological profiles:

  • Cell Viability Assays : To determine the cytotoxic effects on different cell lines.
  • Mechanistic Studies : Investigating the pathways affected by the compound through biochemical assays .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Study BEnzyme InhibitionIdentified as a selective inhibitor for a specific kinase, showing promise for targeted therapy.
Study CAntiviral PropertiesShowed activity against influenza virus in preliminary assays, suggesting further exploration is warranted.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
  • 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
  • N-(indolin-5-yl)-6-phenylthieno[3,2-d]pyrimidin-4-amine

Uniqueness

What sets (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and the thienopyrimidine core makes it a versatile scaffold for the development of new therapeutic agents.

Biological Activity

The compound (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is part of a class of thienopyrimidine derivatives known for their diverse biological activities. Thienopyrimidines are recognized for their potential in pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

  • IUPAC Name: this compound
  • Molecular Formula: C12H14ClN3OS
  • Molecular Weight: 283.78 g/mol
  • CAS Number: 955979-15-4

Antimicrobial Properties

Thienopyrimidine derivatives, including the compound , have shown significant antimicrobial activities. A study reported that thienopyrimidines exhibit broad-spectrum antibacterial and antifungal effects. The mechanism of action often involves interference with nucleic acid synthesis or inhibition of specific enzymes essential for microbial growth .

Anticancer Activity

Research indicates that thienopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated efficacy against several cancer cell lines, including breast and colon cancer .

Anti-inflammatory Effects

Thienopyrimidines are also noted for their anti-inflammatory properties. Studies suggest that these compounds can reduce pro-inflammatory cytokine levels and inhibit pathways involved in inflammation . This makes them potential candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of thienopyrimidine derivatives:

  • Antimicrobial Screening :
    • A study synthesized various thienopyrimidine derivatives and tested them against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Mechanism :
    • In vitro studies on breast cancer cell lines revealed that a derivative similar to this compound induced apoptosis through the activation of caspases . The compound was shown to significantly reduce cell viability at concentrations as low as 10 µM.
  • Inflammation Model :
    • In a model of acute inflammation induced by lipopolysaccharide (LPS), thienopyrimidine derivatives demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6 .

Summary of Biological Activities

Activity TypeMechanism of ActionReference(s)
AntimicrobialInhibition of nucleic acid synthesis
AnticancerInduction of apoptosis; cell cycle arrest
Anti-inflammatoryReduction of pro-inflammatory cytokines

Properties

IUPAC Name

(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S/c12-11-13-8-5-7(6-16)18-9(8)10(14-11)15-1-3-17-4-2-15/h5,16H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOJBFAUAVIWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673033
Record name [2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885698-97-5
Record name [2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde 10 (Example 3, General Procedure B-3, 1.0 g, 3.5 mmol) in MeOH (30 mL) at 0° C. was treated with NaBH4 (0.1 g, 3.5 mmol). The solution was allowed to warm to room temperature and stirred 15 min. The reaction mixture was quenched with a mixture of a saturated solution of sodium bicarbonate and water (1:1, v/v). The aqueous solution was extracted with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The crude material 29 required no further purification (0.9 g, 90%). MS (Q1) 286 (M)+
Quantity
1 g
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reactant
Reaction Step One
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0.1 g
Type
reactant
Reaction Step One
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Quantity
30 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To (66) (1.5 g) in ethanol (30 mL) was added sodium borohydride (1 g). After 4 h the reaction mixture was quenched with brine and the resulting solid was collected by filtration, and air dried to furnish 168 (2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-yl)-methanol (1.42 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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